4-(Methylsulfonyl)benzoic acid

Übersicht

Beschreibung

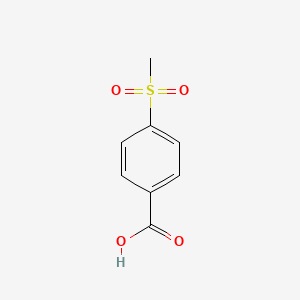

4-(Methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by a benzoic acid core substituted with a methylsulfonyl group at the para position. This compound is known for its applications as a corrosion inhibitor and as an intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Methylsulfonyl)benzoic acid can be synthesized through various methods. One common approach involves the nitration of 2-aminoterephthalic acid using nitric acid and sulfuric acid . Another method includes the oxidation of toluenes to benzoic acids using Cu(I) and HNO3 as catalysts .

Industrial Production Methods: Industrial production often employs the nitration method due to its efficiency and scalability. The reaction conditions typically involve controlled temperatures and the use of concentrated acids to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acids depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Methylsulfonyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized as a corrosion inhibitor and in the production of dyes and pigments

Wirkmechanismus

The mechanism of action of 4-(Methylsulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

Vergleich Mit ähnlichen Verbindungen

- 4-Methanesulfonylbenzoic acid

- 4-Carboxyphenyl methyl sulfone

- 4-Methylsulphonylbenzoic acid

Comparison: 4-(Methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Biologische Aktivität

4-(Methylsulfonyl)benzoic acid, also known as MSBA, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₈O₄S

- Molecular Weight : 200.21 g/mol

- CAS Number : 120100-05-2

Synthesis

This compound can be synthesized through various chemical pathways, often involving the reaction of benzoic acid derivatives with methylsulfonyl chloride. The synthesis typically includes steps such as esterification and alkylation, which yield high total yields under mild conditions .

Biological Activity

The biological activity of this compound has been explored in several contexts:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating cyclooxygenase (COX) inhibition, it was found that compounds derived from this structure showed potent inhibitory effects on COX-2, with an IC50 value as low as 0.017 μM. This suggests that it could be a valuable candidate for developing anti-inflammatory drugs .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Specifically, it acts as an inhibitor of bacterial dihydrodipicolinate synthase (DHDPS), an essential enzyme in the biosynthesis of lysine in bacteria. Inhibition of this enzyme can lead to the development of broad-spectrum antibiotics targeting both Gram-positive and Gram-negative bacteria .

3. Occupational Sensitization

In occupational health studies, this compound has been implicated in respiratory sensitization. A case study identified workers exposed to this compound who developed occupational asthma and contact urticaria. The sensitization rate among exposed workers was reported at 8%, highlighting the need for stringent exposure controls in industrial settings .

Case Study 1: Respiratory Sensitization

In a chemical factory producing 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid (BCMBA), several cases of respiratory symptoms were documented among workers. Investigations revealed a significant correlation between exposure levels and the incidence of allergic reactions, confirming that BCMBA acted as a respiratory sensitizer .

Case Study 2: Anti-inflammatory Research

A comparative study evaluated the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results demonstrated that this compound not only inhibited COX enzymes effectively but also showed promising results in reducing inflammation in animal models .

Summary Table of Biological Activities

| Activity Type | Description | IC50/Effect |

|---|---|---|

| Anti-inflammatory | Inhibits COX-2 enzyme | IC50 = 0.017 μM |

| Antimicrobial | Inhibits DHDPS in bacteria | Broad-spectrum potential |

| Occupational Sensitization | Induces asthma and contact urticaria in exposed workers | Sensitization rate: 8% |

Eigenschaften

IUPAC Name |

4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBWNNKDUMXZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193531 | |

| Record name | p-(Methylsulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4052-30-6 | |

| Record name | 4-(Methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulfonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Methylsulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(methylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Methylsulfonyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH6TZZ7RC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the methods for synthesizing 4-(methylsulfonyl)benzoic acid?

A1: Several methods exist for synthesizing this compound. One approach involves using 4-methylbenzenesulfonyl chloride as a starting material, followed by reduction, methylation, oxidation, and purification steps. [] Another method utilizes 2-chloro-4-(methylsulfonyl)toluene and employs liquid-phase catalytic oxidation using an Amoco catalyst in acetic acid. []

Q2: Are there any environmentally friendly approaches to synthesizing this compound?

A2: Yes, a greener synthesis method utilizes chloroacetic acid instead of dimethyl sulfate in the methylation process. This substitution significantly reduces cost and environmental impact compared to traditional methods. []

Q3: What is a significant challenge in the production of 2-chloro-4-(methylsulfonyl)benzoic acid, a related compound?

A3: A key challenge in producing 2-chloro-4-(methylsulfonyl)benzoic acid lies in achieving high purity and production rates. New synthetic routes are continually being developed to address this issue. []

Q4: What is a notable application of this compound in drug development?

A4: this compound serves as a key building block in synthesizing a benzoxazepine-containing kinase inhibitor, specifically the mTOR inhibitor 1. This compound has demonstrated potential in pharmaceutical research. []

Q5: How is this compound used in agricultural chemistry?

A5: this compound is a significant degradation product of mesotrione, a widely used herbicide in corn production. Understanding its presence in soil and water is crucial for assessing the environmental impact of mesotrione. [, ]

Q6: Has this compound been linked to any occupational health concerns?

A6: Yes, a related compound, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid, has been identified as a potential occupational hazard in a Finnish chemical factory. It has been linked to occupational asthma, rhinitis, and urticaria through IgE-mediated mechanisms. [, ]

Q7: How are residues of mesotrione and its metabolites, including this compound, typically analyzed?

A7: Residues of mesotrione, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), and 2-amino-4-methylsulfonyl-benzoic acid (AMBA) are commonly analyzed using a multi-step method involving extraction, cleanup using reverse-phase high-performance liquid chromatography (RPHPLC), conversion to AMBA, and final analysis by RPHPLC with fluorescence detection. []

Q8: What analytical techniques are used to quantify mesotrione and its degradation products in water samples?

A8: Several methods are available for quantifying mesotrione and its degradation products in water. One approach utilizes solid-phase fluoroimmunoassay (FIA) with direct fluorescence measurement on a solid support. [] Another method involves differential pulse voltammetry (DPV) using a glassy carbon electrode (GCE) for analysis. []

Q9: How is the environmental fate of mesotrione, including its degradation into compounds like this compound, studied?

A9: Researchers investigate the fate of mesotrione in the environment by quantifying its presence and the presence of its metabolites in various environmental matrices like soil and water. This helps assess the long-term impact of this herbicide on ecosystems. []

Q10: Has any research been conducted on the potential use of plants to remediate mesotrione and its degradation products, including this compound, from water?

A10: Yes, studies have explored the phytoremediation potential of Pistia stratiotes (water lettuce) for removing mesotrione and its degradation products, including this compound, from contaminated water. Results suggest that this plant can effectively remove these compounds without experiencing significant phytotoxic effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.